Cas no 2034420-83-0 (2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide)

2-(Benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a heterocyclic compound featuring both oxazole and oxadiazole moieties, which are of significant interest in medicinal chemistry due to their potential bioactivity. The benzyloxy and acetamide functional groups enhance its versatility as a synthetic intermediate or pharmacophore in drug discovery. This compound’s structural complexity allows for selective interactions with biological targets, making it valuable for research in enzyme inhibition or receptor modulation. Its well-defined molecular architecture ensures reproducibility in synthesis, while its stability under standard conditions facilitates handling in laboratory settings. Suitable for exploratory studies in bioactive molecule development, it offers a promising scaffold for further derivatization.
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide structure
2034420-83-0 structure
Product name:2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
CAS No:2034420-83-0
MF:C16H16N4O4
MW:328.322643280029
CID:5551861
PubChem ID:91819268

2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylmethoxyacetamide
    • AKOS025328402
    • 2034420-83-0
    • 2-(benzyloxy)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
    • 2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
    • F6524-6411
    • Inchi: 1S/C16H16N4O4/c1-11-7-13(19-23-11)16-18-15(24-20-16)8-17-14(21)10-22-9-12-5-3-2-4-6-12/h2-7H,8-10H2,1H3,(H,17,21)
    • InChI Key: XYEJWVXGDQJBIU-UHFFFAOYSA-N
    • SMILES: O(CC(NCC1=NC(C2C=C(C)ON=2)=NO1)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 328.11715500g/mol
  • Monoisotopic Mass: 328.11715500g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 103Ų
  • XLogP3: 1.2

2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6524-6411-40mg
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
2034420-83-0
40mg
$140.0 2023-09-08
Life Chemicals
F6524-6411-1mg
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
2034420-83-0
1mg
$54.0 2023-09-08
Life Chemicals
F6524-6411-20μmol
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
2034420-83-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6524-6411-25mg
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
2034420-83-0
25mg
$109.0 2023-09-08
Life Chemicals
F6524-6411-30mg
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
2034420-83-0
30mg
$119.0 2023-09-08
Life Chemicals
F6524-6411-4mg
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
2034420-83-0
4mg
$66.0 2023-09-08
Life Chemicals
F6524-6411-75mg
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
2034420-83-0
75mg
$208.0 2023-09-08
Life Chemicals
F6524-6411-100mg
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
2034420-83-0
100mg
$248.0 2023-09-08
Life Chemicals
F6524-6411-20mg
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
2034420-83-0
20mg
$99.0 2023-09-08
Life Chemicals
F6524-6411-2mg
2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
2034420-83-0
2mg
$59.0 2023-09-08

Additional information on 2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Research Brief on 2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide (CAS: 2034420-83-0)

In recent years, the compound 2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide (CAS: 2034420-83-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, featuring both oxazole and oxadiazole moieties, has shown promising potential as a scaffold for drug discovery, particularly in the development of novel therapeutics targeting inflammatory and oncogenic pathways.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of this compound, highlighting its role as a potent inhibitor of the NF-κB signaling pathway. The researchers employed a multi-step synthetic route to optimize the yield and purity of the compound, followed by in vitro assays to assess its anti-inflammatory activity. Results demonstrated a significant reduction in pro-inflammatory cytokine production in macrophage cells, suggesting its potential as a lead compound for treating chronic inflammatory diseases.

Further investigations into the mechanism of action revealed that 2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide interacts with the IKK complex, thereby inhibiting the phosphorylation and subsequent degradation of IκBα. This finding was corroborated by molecular docking studies, which identified key binding interactions within the ATP-binding pocket of IKKβ. These insights provide a structural basis for further optimization of this compound class.

In addition to its anti-inflammatory properties, recent preclinical studies have uncovered its potential in oncology. A 2024 report in Bioorganic & Medicinal Chemistry Letters detailed the compound's ability to induce apoptosis in triple-negative breast cancer (TNBC) cells through the modulation of the PI3K/AKT/mTOR pathway. The study reported an IC50 value of 1.8 μM in MDA-MB-231 cells, with minimal cytotoxicity observed in normal mammary epithelial cells. These findings position the compound as a promising candidate for targeted cancer therapy.

Despite these advancements, challenges remain in the clinical translation of 2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. Pharmacokinetic studies indicate moderate oral bioavailability and rapid clearance in rodent models, necessitating further structural modifications to improve its drug-like properties. Current efforts are focused on derivatization strategies to enhance metabolic stability while retaining its potent biological activity.

In conclusion, 2-(benzyloxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide represents a versatile scaffold with dual therapeutic applications in inflammation and oncology. Ongoing research aims to address its pharmacokinetic limitations and explore its efficacy in more complex disease models. The compound's unique structural features and mechanistic insights underscore its value as a tool for both basic research and drug development in the chemical biology and pharmaceutical industries.

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica